6-amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol dihydrobromide
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Overview
Description
6-amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol dihydrobromide is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique triazolo-pyrimidine structure, which contributes to its diverse chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol dihydrobromide typically involves the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction is often carried out under microwave conditions at elevated temperatures (e.g., 140°C) in a solvent such as dry toluene . This method is efficient and regioselective, leading to high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
6-amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol dihydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the triazolo-pyrimidine scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted triazolo-pyrimidines, which can exhibit enhanced biological activities and improved physicochemical properties.
Scientific Research Applications
6-amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol dihydrobromide has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 6-amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol dihydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol: This compound shares a similar triazolo-pyrimidine core but differs in the substitution pattern.
3,6-dinitropyrazolo pyrimidine-5,7-diamine: Another heterocyclic compound with similar structural features but distinct functional groups.
Uniqueness
6-amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol dihydrobromide is unique due to its specific amino and hydroxyl substitutions, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical transformations and its broad range of applications make it a valuable compound in various research fields.
Properties
CAS No. |
2445790-66-7 |
---|---|
Molecular Formula |
C5H7Br2N5O |
Molecular Weight |
312.9 |
Purity |
95 |
Origin of Product |
United States |
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